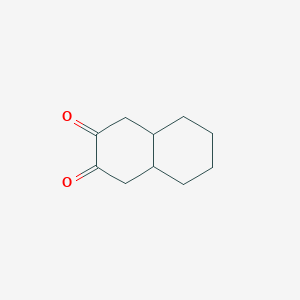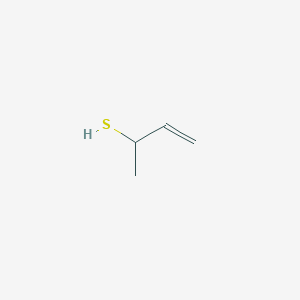
Bis(2-ethylhexyl) 2-benzylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) 2-benzylbutanedioate: is an organic compound that belongs to the class of esters. It is formed by the esterification of 2-ethylhexanol with 2-benzylbutanedioic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2-benzylbutanedioate typically involves the esterification reaction between 2-ethylhexanol and 2-benzylbutanedioic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions. The product is continuously removed from the reactor and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 2-benzylbutanedioate can undergo oxidation reactions, particularly at the alkyl chains. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the ester functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as hydroxide ions or amines can replace the alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) 2-benzylbutanedioate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also employed in the synthesis of various organic compounds due to its reactivity.
Biology: In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester bonds can be hydrolyzed in the body, releasing active pharmaceutical ingredients in a controlled manner.
Industry: this compound is used as a lubricant additive, providing excellent lubrication properties and thermal stability. It is also used in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 2-benzylbutanedioate involves its interaction with various molecular targets. In biological systems, esterases and lipases catalyze the hydrolysis of the ester bonds, releasing the corresponding alcohols and acids. This hydrolysis process is crucial for its applications in drug delivery and metabolic studies.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester functional groups.
Bis(2-ethylhexyl) sebacate: Another plasticizer known for its excellent lubrication properties.
Bis(2-ethylhexyl) adipate: Used in the production of flexible plastics and as a lubricant.
Uniqueness: Bis(2-ethylhexyl) 2-benzylbutanedioate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This benzyl group enhances its reactivity and makes it suitable for specific applications in drug delivery and enzyme studies.
Properties
CAS No. |
5859-34-7 |
|---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-benzylbutanedioate |
InChI |
InChI=1S/C27H44O4/c1-5-9-14-22(7-3)20-30-26(28)19-25(18-24-16-12-11-13-17-24)27(29)31-21-23(8-4)15-10-6-2/h11-13,16-17,22-23,25H,5-10,14-15,18-21H2,1-4H3 |
InChI Key |
BEGBIVXWTNGTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(CC1=CC=CC=C1)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)






